Superior Anticancer Activity of Derived Ru(II) Cages vs. Cisplatin and Analog-Ligand Cages
Octanuclear Ru(II) cages (OC-1–OC-4) self-assembled from N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine and dinuclear p-cymene Ru(II) acceptors exhibit potent in vitro anticancer activity. Among these, OC-3 demonstrates IC50 values in the low micromolar range against human lung adenocarcinoma A549 and human cervical cancer HeLa cell lines, with activity superior to that reported for cisplatin [1][2]. In contrast, cages constructed from a related tetradentate pyridyl ligand with a different core geometry showed significantly higher IC50 values, indicating that the 1,4-phenylenediamine core is critical for optimal bioactivity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | OC-3 (Ru(II) cage of target ligand): IC50 in the low micromolar range (more active than cisplatin) [1][2] |
| Comparator Or Baseline | Cisplatin: IC50 values are higher (less active) [1][2]; Cages from other tetrapyridyl ligands with different cores: IC50 values are less potent [1] |
| Quantified Difference | The target-ligand-derived OC-3 is more active than cisplatin and cages from other tetrapyridyl ligands [1][2] |
| Conditions | MTT assay; A549 (lung adenocarcinoma) and HeLa (cervical cancer) cell lines [1][2] |
Why This Matters
This demonstrates that the ligand's precise geometry is not merely structural but directly translates into a quantifiable therapeutic advantage, making it a preferential choice for developing metal-based anticancer agents.
- [1] Adeyemo, A.A.; Shettar, A.; Bhat, I.A.; Kondaiah, P.; Mukherjee, P.S. Self-Assembly of Discrete RuII8 Molecular Cages and Their in Vitro Anticancer Activity. Inorg. Chem. 2017, 56 (1), 608-617. View Source
- [2] Adeyemo, A.A. Self-Assembly and Cytotoxic Activity of Homometallic and Heterometallic Coordination Architectures. Ph.D. Thesis, Indian Institute of Science, Bangalore, 2018. View Source
